trimethoxysilane

Description

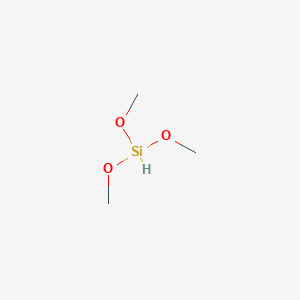

Structure

3D Structure

Properties

IUPAC Name |

trimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYCVXFAYWRXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[SiH](OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153233-53-5 | |

| Details | Compound: Silane, trimethoxy-, homopolymer | |

| Record name | Silane, trimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-90-3 | |

| Record name | Trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Derivatization of Trimethoxysilane

Direct Synthesis of Trimethoxysilane (B1233946)

The direct synthesis, also known as the Rochow process or Müller-Rochow process, is the predominant industrial method for producing organosilicon compounds. wikipedia.orgacs.org While primarily associated with the synthesis of methylchlorosilanes, the direct synthesis approach can also be applied to the production of trialkoxysilanes, including this compound, through the reaction of elemental silicon with alcohols in the presence of a copper catalyst. wikipedia.orggoogle.comgoogle.com This heterogeneous catalytic process involves a solid mixture of a copper-based catalyst, silicon, and selected promoters reacting with a gaseous or liquid organic reactant. researchgate.netcolab.ws

Mechanistic Insights into Copper-Catalyzed Direct Synthesis

Although the precise mechanism of the copper-catalyzed direct synthesis of organosilicon compounds is not fully understood, it is generally accepted that copper plays a crucial role, often forming intermetallic phases with silicon, such as Cu₃Si. wikipedia.orgresearchgate.net This Cu₃Si intermediate is believed to facilitate the formation of Si-O and Si-H bonds in the case of this compound synthesis from silicon and methanol (B129727). wikipedia.orgmdpi.com

A proposed mechanism for the direct synthesis of tri- and tetramethoxysilane (B109134) involves the reaction of silicon with methanol in the presence of copper. mdpi.comencyclopedia.pub The process may involve the formation of a silylene intermediate on the copper surface. mdpi.com Subsequent insertion of methanol molecules, cleavage of Cu-Si bonds, and release of hydrogen are proposed to lead to the formation of this compound, which then desorbs from the catalytic surface. mdpi.com The regeneration of the silylene intermediate is thought to occur through the diffusion of silicon atoms into the thin copper layer. mdpi.com

Optimization of Reaction Parameters for Selectivity and Yield

Optimizing reaction parameters is critical for achieving high selectivity and yield in the direct synthesis of this compound. Factors such as temperature, catalyst type and concentration, and reactant feeding rates significantly influence the outcome. psu.eduresearchgate.net

Research into the slurry phase reaction of elemental silicon with methanol in the presence of copper, using cuprous chloride (CuCl) as an activator, has shown that the optimum temperature for this compound synthesis is around 240 °C. psu.eduresearchgate.net At this temperature, high yields and good selectivity for this compound over the byproduct tetramethoxysilane (Si(OCH₃)₄) have been observed. psu.eduresearchgate.net For instance, a study reported a 95% yield of methoxysilanes with 81% selectivity to this compound from 85% conversion of elemental silicon at 240 °C using 0.5 wt% CuCl. psu.eduresearchgate.net

The feeding rate of methanol also impacts the reaction. Increasing the methanol feeding rate can influence the yield and selectivity of methoxysilanes. psu.edu Studies have investigated the effect of varying methanol feeding rates to identify optimal conditions for economical production. psu.edu

Pre-treatment temperature of the silicon-copper catalyst mixture also plays a role in selectivity. High pre-treatment temperatures (>603 K) have been shown to lead to lower selectivity for this compound, while lower temperatures (<553 K) can significantly increase its formation and selectivity, potentially exceeding 98%. mdpi.comencyclopedia.pub This is attributed to the formation of different copper-silicon phases at varying temperatures; the Cu₃Si phase forms at higher temperatures, but metallic copper may also form, which can catalyze the conversion of this compound to tetramethoxysilane. mdpi.comencyclopedia.pub

Here is a sample data table illustrating the effect of methanol feeding rate on the direct synthesis of methoxysilanes:

| Methanol Feeding Rate (mL/min) | Methanol Recovered (%) | Total Reaction Mixture (g) | Sum Yield of Methoxysilanes (%) | Selectivity to this compound (%) |

| 0.25 | 0 | 48.0 | 92 | 86 |

| 0.5 | - | - | - | - |

| 1.0 | 13 | 46.0 | 76 | 90 |

Note: This table is illustrative based on the description in snippet psu.edu. Actual interactive table implementation would allow sorting and potentially filtering.

By-product Control Strategies in Direct Synthesis

Controlling the formation of by-products is a significant challenge in the direct synthesis of this compound. Tetramethoxysilane (Si(OCH₃)₄) is a common by-product, often formed by the reaction of methanol with this compound, particularly when this compound remains on the catalyst surface. mdpi.comencyclopedia.pub

Strategies for by-product control include optimizing reaction temperature and catalyst composition. As mentioned earlier, lower reaction temperatures and specific pre-treatment conditions for the catalyst can favor this compound formation over tetramethoxysilane. mdpi.comencyclopedia.pub The presence of metallic copper, which can form at higher temperatures, has been identified as a catalyst for the conversion of this compound to tetramethoxysilane. mdpi.comencyclopedia.pub

The use of activators like CuCl has been explored to improve the reaction efficiency and potentially influence product distribution. psu.eduresearchgate.net Additionally, the presence of solvents in slurry phase reactions and the method of removing unreacted alcohol under low pressure can help suppress the conversion of this compound to tetramethoxysilane. colab.wsmdpi.com Alcohol dehydration and dehydrogenation can also lead to troublesome by-products like olefins, aldehydes, and acetals, particularly at higher temperatures. google.com The presence of these substances, even in small amounts, can inhibit catalytic activity. google.com

Hydrosilylation Approaches for Functionalized Trimethoxysilanes

Hydrosilylation, the addition of a Si-H bond across an unsaturated carbon-carbon bond (like alkenes or alkynes), is a versatile reaction for synthesizing organosilicon compounds. rhhz.netyoutube.com this compound, with its reactive Si-H bond, is a valuable reagent in hydrosilylation reactions to produce functionalized silanes. wikipedia.org These functionalized trimethoxysilanes are crucial intermediates for various applications, including coupling agents and precursors for modified materials. fishersci.noatamanchemicals.com

Catalytic Systems for Hydrosilylation Reactions

Hydrosilylation reactions are typically catalyzed by transition metal complexes, with platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), being historically prominent and widely used. rhhz.netyoutube.comresearchgate.net However, research continues to explore a wide range of catalytic systems to improve activity, selectivity, and sustainability. rhhz.netresearchgate.netmdpi.com

Various transition metals, including rhodium, palladium, nickel, iron, and cobalt, have been investigated for their catalytic activity in hydrosilylation with silanes like this compound. rhhz.netresearchgate.netmdpi.comepfl.chlibretexts.org For example, nickel-based catalysts, including nickel alkoxide complexes, have shown efficiency in the anti-Markovnikov hydrosilylation of terminal alkenes with this compound, achieving high yields. mdpi.comepfl.ch

Heterogeneous catalytic systems, where the catalyst is immobilized on a solid support, are also being developed. rhhz.net These systems can offer advantages in terms of catalyst recovery and reusability. rhhz.net Supported platinum catalysts, for instance, have been developed for the hydrosilylation of alkenes and alkynes with silanes, demonstrating comparable activity to homogeneous catalysts. rhhz.net

Lewis acid catalysts, such as B(C₆F₅)₃, have also been employed to catalyze reactions involving silanes, including hydrosilylation and rearrangement cascades for the synthesis of sila-isosteres. nih.gov

Here is an illustrative table summarizing different types of catalysts used in hydrosilylation:

| Catalyst Type | Examples | Substrates | Notes |

| Platinum-based (Homogeneous) | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Alkenes, Alkynes, Carbonyls | Historically important, widely used. rhhz.netyoutube.com |

| Platinum-based (Heterogeneous) | Pt immobilized on supports (e.g., silica (B1680970), graphite (B72142) oxide) | Alkenes, Alkynes | Facilitates catalyst recovery. rhhz.net |

| Nickel-based | Nickel alkoxide complexes, pincer complexes | Alkenes (terminal, internal, functionalized) | Can show high anti-Markovnikov selectivity. mdpi.comepfl.ch |

| Palladium-based | Palladium salts with ligands | Alkenes (styrenes, cyclic alkenes) | Can exhibit high enantioselectivity. libretexts.org |

| Rhodium-based | Rhodium complexes | Alkenes (styrenes) | Used in asymmetric hydrosilylation. libretexts.org |

| Iron-based | Iron complexes | Alkenes | Can have high turnover frequencies but limited compatibility. epfl.ch |

| Cobalt-based | Cobalt complexes | Alkynes, Alkenes | Used in selective hydrosilylation and tandem reactions. mdpi.com |

| Lewis Acids | B(C₆F₅)₃ | Benzoazoles (with silanes) | Enables cascade reactions. nih.gov |

| Other Transition Metals (e.g., Molybdenum) | Molybdenum complexes (in related N-N bond cleavage studies with hydrazines) | Related to nitrogen fixation chemistry. acs.org | Investigated in contexts involving Si-H bonds and nitrogen compounds. |

Green Chemistry Principles in this compound Synthesis

The synthesis of silanes, including this compound, has historically relied on processes involving chlorinated intermediates, such as the Müller-Rochow process, which utilizes methyl chloride and hydrogen chloride. While effective, these methods generate significant amounts of corrosive and environmentally hazardous byproducts, notably HCl fishersci.dkereztech.com. In alignment with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and the minimization of waste, research efforts are increasingly focused on developing more sustainable synthetic routes for alkoxysilanes.

The direct synthesis of alkoxysilanes from elemental silicon and alcohols represents a promising chlorine-free alternative fishersci.dkwikipedia.org. This approach bypasses the formation of chlorosilanes, thereby mitigating the environmental burden associated with chlorine chemistry in traditional silane (B1218182) production fishersci.dkwikipedia.org.

Alcohol-Based Synthetic Routes and Their Environmental Implications

While the direct synthesis route from silicon and alcohol is considered a greener alternative to chlorine-based processes, it typically involves the use of significant amounts of alcohol (such as methanol for this compound) as a reactant fishersci.dkereztech.comwikipedia.org. The consumption of large volumes of alcohol and the generation of associated waste streams are environmental considerations that need to be addressed within this method wikipedia.org.

Research into optimizing the direct synthesis aims to improve efficiency and minimize the environmental footprint. Factors such as reaction temperature, catalyst type, and promoter additives significantly influence the process yield and selectivity towards desired alkoxysilanes like this compound ereztech.com. For instance, studies have investigated the effect of temperature on the direct synthesis of methoxysilanes, observing variations in reaction rate and product selectivity ereztech.com.

| Temperature (K) | Silicon Conversion (%) | Selectivity for this compound (%) |

| 473 | ~30 | ~100 |

| 513 | ~60 | ~100 |

| 533 | ~91 | ~100 |

| 543 | ~91 | ~100 |

Note: Data is illustrative and based on research findings on methoxysilane (B1618054) formation rates and silicon conversion at different temperatures in direct synthesis ereztech.com. Specific values may vary depending on other reaction parameters.

Efforts to enhance the sustainability of alcohol-based routes include exploring alternative catalysts that avoid the formation of chlorine-containing byproducts, even in trace amounts ereztech.com. The use of copper-based catalysts is common in direct synthesis, but the choice of copper compound can impact the formation of unwanted chlorinated species if chlorine is present in the system ereztech.com.

Novel Derivatization and Structural Modification of this compound Analogues

This compound analogues, featuring the core Si(OCH₃)₃ functionality along with a diverse organic group, are extensively used as coupling agents, crosslinkers, and building blocks for advanced materials. Novel derivatization and structural modification strategies aim to tailor the properties of these silanes for specific applications, enhancing their reactivity, compatibility with various matrices, and the performance of the resulting materials.

Derivatization often involves modifying the organic group attached to the silicon atom or utilizing the reactive Si-H bond of this compound for further functionalization. Hydrosilylation, the addition of the Si-H bond across a carbon-carbon multiple bond, is a powerful tool for introducing a wide range of organic functionalities onto the silane core wikipedia.org.

Examples of novel derivatization and applications include:

Modification of Surfaces: this compound derivatives are widely used for surface modification of inorganic materials like silica nanoparticles, wood, and clay fishersci.cawikipedia.orgfishersci.fifishersci.at. For instance, (3-mercaptopropyl)this compound (B106455) and 3-glycidoxypropylthis compound (B1200068) have been used to modify wood, improving properties such as shrinkage resistance and dimensional stability through the formation of silico-oxygen and Si-O-Si bonds fishersci.ca. The modification of SiO₂ nanoparticles with 3-(glycidoloxy propyl) trimethoxy silane has been shown to enhance their dispersion and interfacial compatibility in composites fishersci.at. Silane coupling agents, including γ-(2,3-epoxypropoxy)propylthis compound, are employed to modify clay surfaces, improving their dispersion in polymers and enhancing flame retardant properties fishersci.fi.

Synthesis of Novel Compounds: New this compound analogues with specific reactive groups are being synthesized for targeted applications. An example is the synthesis of 3-hydrazinopropyl this compound, a novel hydrazino-ormosil, explored as an alternative to aminosilanes for modifying SiO₂ surfaces wikipedia.org.

Formation of Hybrid Materials: this compound derivatives are key precursors in the synthesis of organic-inorganic hybrid materials, often via sol-gel processes. Novel synthetic routes, such as the nonhydrolytic/hydrolytic reaction of (3-glycidoxypropyl)this compound with metal halides like TiCl₄, allow for the formation of hybrid materials with tailored structures and properties wikidata.org.

Development of Functional Composites: this compound derivatives are incorporated into composite materials to improve the interface between organic and inorganic phases. For example, chitosan-3-mercaptopropyl this compound composites have been developed for electrochemical sensing applications, demonstrating enhanced performance due to the functionalization provided by the silane derivative fishersci.ca. Vinyl trimethoxy silane has been used to functionalize fibers for green polymer composites, affecting their physicochemical properties wikipedia.org.

Synthesis of Cyclic Structures: Novel synthetic methods are being developed for the formation of cyclic organosilicon compounds, such as silatranes, which can be synthesized using organocatalytic protocols wikipedia.org. While not direct derivatization of this compound, these represent advanced structural modifications in organosilicon chemistry.

These examples highlight the ongoing research and development in creating novel this compound analogues and utilizing them to impart desired functionalities and improve the performance of various materials and systems.

Reaction Mechanisms and Kinetic Studies of Trimethoxysilane Based Systems

Hydrolysis and Condensation Reactions

The initial step, hydrolysis, involves the replacement of the methoxy (B1213986) groups attached to the silicon atom with hydroxyl (silanol) groups, facilitated by the presence of water. This is followed by condensation, where these newly formed silanol (B1196071) groups react with each other or with remaining alkoxy groups, forming stable siloxane (Si-O-Si) linkages and releasing either water or alcohol. nih.gov

Hydrolysis and re-esterification: ≡Si-O-R + H₂O → ≡Si-OH + HO-R ≡Si-OH + HO-R' → ≡Si-OR' + H₂O nih.gov

Condensation (water-producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Condensation (alcohol-producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + HO-R nih.gov

These reactions are reversible, and their equilibrium can be shifted by removing the generated water or alcohol, or by the physical separation of the reaction products from the solution. afinitica.com

Catalytic Mechanisms of Hydrolysis (Acidic, Basic, Neutral Conditions)

The hydrolysis and condensation of alkoxysilanes are significantly influenced by the presence of acid or base catalysts. google.com The specific reaction mechanism is highly dependent on the pH of the reaction medium. nih.gov

Acidic Conditions: In acidic environments, the hydrolysis rate is generally accelerated compared to neutral conditions. researchgate.net The mechanism typically involves the protonation of the alkoxy group, which increases the electrophilic character of the silicon atom, making it more susceptible to nucleophilic attack by water. gelest.com Under acidic catalysis, the hydrolysis of the initial alkoxy group tends to be faster than the hydrolysis of subsequent alkoxy groups on the same silicon atom. afinitica.com Acidic conditions generally favor the hydrolysis reaction while suppressing the rate of condensation, leading to a higher concentration of relatively stable silanol intermediates. researchgate.netcapes.gov.br

Basic Conditions: Under basic conditions, the silicon atom is attacked by nucleophilic species such as hydroxide (B78521) ions or deprotonated silanol groups. nih.gov The reaction is often described as proceeding via an SN2-Si mechanism, involving transient penta- or hexavalent silicon species. nih.gov Basic conditions significantly promote the condensation reaction, while the hydrolysis rate, though still occurring, may be slower than under acidic conditions. researchgate.net

Neutral Conditions: The rate of hydrolysis for alkoxysilanes is typically minimal in a neutral medium. afinitica.comcapes.gov.br Both hydrolysis and condensation reactions proceed slowly at neutral pH. researchgate.net In the absence of intrinsic autocatalytic functional groups and under conditions of low ionic strength and high-purity water, alkoxysilanes can exhibit stability for extended periods. gelest.com However, the presence of impurities commonly found in tap water can lead to substantial hydrolysis occurring within a few hours. gelest.com

Kinetics of Hydrolysis and Condensation Rates

The kinetics of the hydrolysis and condensation reactions of silanes are intricate due to the multitude of individual reaction steps involved. nih.gov While some studies provide qualitative descriptions of reaction rates, others delve into determining the reaction order. nih.gov Hydrolysis of silanes is frequently reported as following first or pseudo-first-order kinetics with respect to the alkoxysilane concentration. nih.gov The reaction order concerning water concentration can vary, influenced by the specific solvent and catalyst employed. nih.gov Condensation reactions have been observed to be second order with respect to organosilanetriol concentration under particular conditions. nih.gov

Advanced spectroscopic techniques, such as in situ 29Si NMR spectroscopy, have been instrumental in investigating the kinetics of hydrolysis and condensation in trimethoxysilane-based systems. nih.govcolab.wsresearchgate.net These techniques allow for the monitoring of the formation and consumption of various intermediate species over time. nih.gov For example, kinetic studies on propylthis compound have shown that the formation of dimeric species occurs at a faster rate than the formation of trimeric species. gelest.com

Influence of Reaction Environment (pH, Solvent, Water Stoichiometry)

The reaction environment plays a crucial role in dictating the rates and specific pathways of hydrolysis and condensation reactions. escholarship.orgnih.govafinitica.com

pH: As highlighted in Section 3.1.1, pH is a primary factor that determines the catalytic mechanism and the relative speeds of hydrolysis and condensation. nih.govafinitica.comresearchgate.net Acidic conditions favor hydrolysis, while basic conditions accelerate condensation. researchgate.net The slowest hydrolysis rates are observed at neutral pH. researchgate.net

Water Stoichiometry: The molar ratio of water to silane (B1218182) is a critical determinant of the extent of both hydrolysis and condensation. escholarship.orgosti.gov A sufficient quantity of water is necessary to achieve complete hydrolysis of all alkoxy groups. osti.gov Increasing the water/silane ratio generally leads to enhanced rates of both hydrolysis and condensation. escholarship.org For organotrialkoxysilanes, a water to monomer ratio of 1.5 equivalents is often considered optimal for achieving complete hydrolysis and condensation. osti.gov

Formation and Evolution of Siloxane Oligomers and Network Structures

The progression of hydrolysis and condensation reactions involving This compound (B1233946) results in the formation of siloxane bonds, leading initially to oligomeric species and eventually to the development of a three-dimensional network structure. nih.govconicet.gov.ar The process begins with the formation of silanol-terminated molecules, which then undergo condensation reactions to produce dimers, trimers, tetramers, and larger oligomers. gelest.comconicet.gov.ar

The structural evolution and composition of these species can be effectively monitored using techniques like 29Si NMR spectroscopy, which provides distinct signals for silicon atoms with different degrees of condensation (represented as T¹, T², and T³ units). researchgate.netresearchgate.net

The formation of higher molecular weight siloxane oligomers and networks can sometimes lead to materials with limited water solubility. google.com Utilizing pre-hydrolyzed and pre-condensed silanes, or oligomers, can offer advantages including better control over molecular weight, improved film-forming properties, and faster curing rates. google.com

Polymerization and Network Formation Chemistry

The polymerization of this compound involves the continuous progression of hydrolysis and condensation reactions, culminating in the formation of a gelled network. This process is widely known as sol-gel polymerization. unitn.itnih.gov

Sol-Gel Polymerization Processes and Gelation Kinetics

In the context of alkoxysilanes like this compound, the sol-gel process describes the transition from a liquid solution (sol) to a solid, porous three-dimensional network (gel) through the interconnected reactions of hydrolysis and condensation. unitn.it

The kinetics of this sol-gel transition and the subsequent gelation are influenced by a combination of chemical reaction rates and physical phenomena such as phase separation and aggregation. pw.edu.pl The time it takes for the sol to become a gel, known as the gelation time, is affected by reaction parameters including the water/silane ratio and the presence of catalysts. escholarship.org

Research into the sol-gel polymerization of methylthis compound (B3422404) (MTMS) has explored the kinetics of gelation under varying catalytic conditions. researchgate.net For example, studies have shown that a two-step acid/base catalyzed approach can lead to different structural evolution and gelation behavior compared to purely acid-catalyzed systems. researchgate.net The concentration of cyclic and polycyclic species formed during the reaction can vary with the catalytic conditions, impacting the final network structure and the gelation process. researchgate.net

The empirical degree of condensation achieved at the gel point can be determined experimentally. researchgate.net Other factors, such as the occurrence of cyclization and phase separation, also play a significant role in the gelation process. researchgate.net

The rate at which condensation and network formation occur can decrease as the connectivity of the network increases, although this effect may be less pronounced under specific catalytic conditions. researchgate.net Steric hindrance and other factors contribute to these observed trends. researchgate.net

Table 1 summarizes the general influence of pH on the hydrolysis and condensation rates of alkoxysilanes, which is directly relevant to the sol-gel chemistry of this compound.

| pH Condition | Hydrolysis Rate | Condensation Rate | Silanol Stability |

| Acidic | Fast | Slow | More Stable |

| Neutral | Slow | Slow | |

| Basic | Occurs (slower than acidic) | Fast | Less Stable |

Table 2 illustrates the general impact of the water/silane ratio on the promotion of hydrolysis and condensation reactions, based on findings for alkoxysilanes. escholarship.org

| Water/Silane Ratio | Hydrolysis Promotion | Condensation Promotion |

| Increasing | Yes | Yes |

Organic Polymerization Pathways (e.g., Epoxy Ring Opening) within Hybrid Systems

In hybrid organic-inorganic systems, this compound derivatives, particularly those containing organic functional groups like epoxides, can participate in organic polymerization reactions alongside the formation of the inorganic siloxane network. For example, (3-glycidoxypropyl)this compound (GPTMS), a common organically modified alkoxide, features an epoxy ring that can undergo ring-opening polymerization. This process can be catalyzed by various species, including photo, thermal, basic, or acidic catalysts. metu.edu.tr The epoxy ring opening allows for the formation of polyether chains, such as poly(ethylene oxide) (PEO), or glycol units through hydrolytic ring opening. metu.edu.tr This simultaneous occurrence of organic polymerization and inorganic network formation leads to complex chemistry with a variety of possible reaction pathways and side reactions. metu.edu.tr The structure of the resulting hybrid material is highly dependent on the type of catalyst used. metu.edu.tr Studies have shown that the carboxylic acid group of poly(γ-glutamic acid) can react with the epoxide ring of GPTMS in aqueous conditions, leading to covalent bonding within gelatin-silica hybrid materials despite potential side reactions between the epoxide and water. rsc.org Titanium(IV) chloride has also been used to catalyze the epoxy ring opening in GPTMS during a nonhydrolytic/hydrolytic synthesis of hybrid materials. acs.orgijfmr.com This method can lead to simultaneous reactions, including catalyst deactivation and chlorination of GPTMS organic groups, yet can still yield transparent hybrid materials. acs.org

Formation and Structure of Polysilsesquioxanes

Polysilsesquioxanes (PSQs) are a class of hybrid inorganic-organic materials with the general formula [RSiO1.5]n, where R is an organic functional group or hydrogen. They are commonly synthesized through the hydrolysis and condensation of trifunctional silane precursors like this compound derivatives (R-Si(OCH3)3) via a sol-gel process. rsc.orgscispace.com This process involves the hydrolysis of alkoxy groups to form silanols, followed by the condensation of these silanols to form the siloxane backbone. rsc.org The structure and size of the resulting polysilsesquioxane are influenced by parameters such as reaction temperature, pH, catalyst type, and reactant concentration. rsc.org PSQs can exist in various structures, including caged (e.g., Polyhedral Oligomeric Silsesquioxanes, POSS) and non-caged (e.g., ladder-like or random) forms. metu.edu.trrsc.orgmdpi.com Caged silsesquioxanes like POSS have a well-defined, often highly symmetric cubic core structure. metu.edu.trmdpi.com Ladder-like polysilsesquioxanes possess a double-stranded polymeric network structure, offering stability and solubility. rsc.org The formation of PSQs involves the appearance of T1, T2, and T3 unit structures, where T1 represents a silicon atom bonded to one bridging oxygen, T2 to two, and T3 to three. scispace.com The degree of condensation can be calculated based on the relative areas of the peaks corresponding to these units in techniques like NMR spectroscopy. scispace.com The steric and electronic effects of the organic group (R) on the this compound precursor significantly impact the degree of condensation and the resulting structure of the polysilsesquioxane. acs.org

Disproportionation Reactions of this compound

This compound can undergo disproportionation reactions, which involve the redistribution of substituents around the silicon atom. This process can lead to the formation of other silane species, notably monosilane (SiH4) and tetramethoxysilane (B109134) (Si(OCH3)4).

Catalytic Pathways for Monosilane and Tetramethoxysilane Formation

The disproportionation of this compound (TMS) to produce monosilane and tetramethoxysilane is a significant reaction, particularly in the context of producing high-purity silane for various industries like semiconductors and photovoltaics. x-mol.net This reaction is typically catalyzed. Solid alkaline catalytic systems, such as K2CO3 supported on γ-Al2O3, have shown efficiency and stability for this disproportionation, yielding high selectivity towards silane. x-mol.net The reaction pathway can be complex and is often studied using kinetic modeling and computational methods like Density Functional Theory (DFT). x-mol.net While the disproportionation of trichlorosilane (B8805176) is a more established industrial method for silane production, the catalytic disproportionation of alkoxysilanes like this compound offers a chlorine-free route. x-mol.netgoogle.com The reaction can occur in the gaseous phase in the presence of catalysts containing alkali metal fluorides and activators. researchgate.net

Reaction Kinetics and Selectivity Control in Disproportionation

The kinetics of this compound disproportionation are influenced by the catalyst and reaction conditions. Studies on catalytic disproportionation systems aim to optimize parameters for high conversion of TMS and high selectivity for the desired products, such as monosilane. x-mol.net For example, using a K2CO3/γ-Al2O3 catalyst, a TMS conversion of over 70% and silane selectivity exceeding 97% have been reported under specific conditions. x-mol.net The reaction kinetics can be modeled based on mechanisms like the Eley-Rideal mechanism. x-mol.net Controlling factors such as temperature and catalyst composition are crucial for influencing the reaction rate and the product distribution, thereby maximizing the yield of specific silanes like monosilane or tetramethoxysilane. mdpi.comcolab.ws Pre-treatment temperature of the silicon-copper chloride mixture used in the direct synthesis of alkoxysilanes can also impact the selectivity towards this compound versus tetramethoxysilane. mdpi.comcolab.ws

Grafting and Coupling Reaction Mechanisms

This compound derivatives are widely used as grafting and coupling agents to chemically bond organic materials to inorganic substrates or to modify the properties of surfaces and interfaces.

Silane coupling agents, containing both organic and inorganic reactive functionalities, act as intermediaries to bond dissimilar materials. shinetsusilicone-global.comdow.com The mechanism typically involves the hydrolysis of the alkoxy groups of the silane to form silanols. shinetsusilicone-global.commdpi.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane bonds (Si-O-substrate). shinetsusilicone-global.commdpi.com Simultaneously, the organic functional group of the silane can react or interact with the organic material, creating a chemical link between the inorganic and organic phases. shinetsusilicone-global.comdow.com For example, (3-chloropropyl)this compound (CPTMS) can be grafted onto the surface of halloysite (B83129) nanotubes through a two-step process involving hydrolysis of methoxy groups and formation of siloxane bonds with surface hydroxyl groups. mdpi.com Catalysts like triethylamine (B128534) and ammonium (B1175870) hydroxide can enhance the condensation reaction between silane molecules and surface hydroxyl groups, increasing the grafting degree. mdpi.com The grafting density of silane coupling agents on nanoparticle surfaces can significantly influence the properties of composite materials, such as the thermomechanical performance of epoxy resins. mdpi.com Different silane coupling agents with varying organic functional groups are used depending on the nature of the organic material and the desired interaction. mdpi.comresearchgate.net

Interfacial Condensation and Covalent Bonding to Substrates

Interfacial condensation is a key mechanism by which this compound forms covalent bonds with various substrates. Initially, the methoxy groups of this compound undergo hydrolysis in the presence of water, yielding silanol groups. These silanol groups are highly reactive and can interact with hydroxyl groups present on the surface of many inorganic substrates, such as glass, metals, and ceramics. atamanchemicals.comnih.govnih.gov The interaction typically begins with the formation of hydrogen bonds between the silanol groups of the hydrolyzed silane and the surface hydroxyl groups of the substrate. nih.gov Subsequently, a condensation reaction occurs, eliminating water or methanol (B129727) and forming stable covalent siloxane bonds (Si-O-Si) with the substrate surface. atamanchemicals.comnih.govnih.gov This process is often referred to as "vertical condensation." nih.gov

Simultaneously, silanol groups can also condense with each other, forming a cross-linked siloxane network. nih.govnih.gov This "horizontal condensation" contributes to the formation of a polymeric siloxane layer on the substrate surface. nih.gov Studies using techniques like X-ray photoelectron spectroscopy (XPS) have provided evidence for the covalent bonding of silane films, such as (3-mercaptopropyl)this compound (B106455) (MPTMS), to aluminum surfaces through interfacial condensation. researchgate.net The formation of covalent metal-siloxane bonds is considered more favorable for adhesion performance compared to hydrogen bond interactions. nih.govacs.org Research indicates that these condensation reactions at the interface can occur at lower temperatures (e.g., 50–75 °C) compared to the cross-linking of silanol groups within the bulk siloxane network, which typically requires temperatures above 100 °C. nih.govacs.org

Molecular Adhesion and Surface Interaction Mechanisms

The molecular adhesion of this compound-based systems to surfaces is a complex phenomenon involving various interaction mechanisms. The primary mechanism involves the chemical bonding between the hydrolyzed silane and the substrate surface, as described in Section 3.4.1. atamanchemicals.comnih.govnih.govnih.gov However, other interactions also play a role.

For substrates with hydroxyl groups, hydrogen bonding is an initial step in the interaction process before the formation of covalent bonds. nih.govmdpi.com The organofunctional group attached to the silane molecule can also participate in interactions with the substrate or an overlying organic layer. For instance, silanes with amino groups can interact with metal substrates through Lewis acid-base interactions or Brønsted acid-base interactions. nih.gov

The arrangement and orientation of silane molecules at the interface can significantly influence adhesion strength. Studies using techniques like sum frequency generation (SFG) vibrational spectroscopy have investigated the molecular behavior of silanes at buried interfaces. rsc.orgacs.org For example, research on (3-glycidyloxypropyl)this compound (γ-GPS) at the interface between poly(ethylene terephthalate) (PET) and a silicone adhesive showed that the interfacial segregation and ordering of silane methoxy groups before curing are important for good adhesion. rsc.org The subsequent chemical reaction between the silane methoxy groups and the PET hydroxyl end groups during curing leads to strong adhesion. rsc.org Conversely, ordered methyl groups at an interface have been correlated with weak adhesion, while disordered interfaces tend to exhibit strong adhesion. acs.org

Reactivity with Hydroxyl-Terminated Materials (e.g., Silica (B1680970), Wood, Cellulose)

This compound and its derivatives exhibit significant reactivity with materials possessing hydroxyl groups on their surfaces or within their structure. This reactivity is fundamental to their use as coupling agents and surface modifiers for materials like silica, wood, and cellulose (B213188).

Silica: Silica surfaces are abundant in silanol groups (Si-OH). This compound reacts with these silanol groups through hydrolysis and condensation, forming robust Si-O-Si bonds that chemically anchor the silane to the silica surface. atamanchemicals.comnih.govmdpi.comdiva-portal.org This process is widely used to functionalize silica nanoparticles and glass surfaces, enabling their use in various applications, including drug delivery, sensors, nanocatalysis, and improving adhesion in composites and coatings. atamanchemicals.comdiva-portal.org

Wood and Cellulose: Wood is a complex natural composite primarily composed of cellulose, hemicellulose, and lignin, all of which contain hydroxyl groups. mdpi.comncsu.edu this compound derivatives can react with these hydroxyl groups through hydrolysis and condensation reactions, forming covalent bonds (Si-O-C) and establishing a siloxane network within the wood structure. mdpi.comncsu.eduresearchgate.net Studies using techniques like NMR and FTIR spectroscopy have confirmed the chemical interaction between organosilicons, including this compound derivatives, and wood polymers. mdpi.comresearchgate.net For instance, (3-mercaptopropyl)this compound has been shown to react with cellulose, leading to depolymerization and the formation of stable silico-oxygen bonds. mdpi.comncsu.edu The reaction can also occur with lignin, affecting its methoxyl and α-carbonyl groups. mdpi.com This modification can lead to improved dimensional stability and reduced water uptake in wood. mdpi.comresearchgate.net

The reactivity of alkoxysilanes with wood hydroxyls has been observed by several researchers. mdpi.com The hydrolysis and condensation of alkoxysilane monomers within the porous wood structure lead to the formation of a stabilizing polymer network. mdpi.comresearchgate.net This chemical grafting of the coupling agent to the wood fiber through copolymerization reactions contributes to enhanced properties. ncsu.edu

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in influencing the rate, selectivity, and efficiency of reactions involving this compound, particularly in transformations like hydrosilylation and disproportionation.

Characterization of Active Sites and Catalytic Cycles

The nature of the active sites and the catalytic cycles involved in this compound transformations are dependent on the specific reaction and catalyst used. In the direct synthesis of this compound from silicon and methanol, copper is a common catalyst. mdpi.comgoogle.com The formation of active centers involves complex processes including topochemical and heterogeneous chemical reactions, diffusion, and sorption-desorption processes. mdpi.com Intermediate silylene species are believed to be involved, with the regeneration of the active site occurring through the diffusion of silicon atoms into a thin copper layer on the surface. mdpi.com

In hydrosilylation reactions involving this compound, various transition metal complexes can act as catalysts. For example, platinum- and rhodium-based catalysts have been studied for the selective functionalization of siloxanes with vinyl-substituted silicon derivatives using hydrosilylation. researchgate.net Supported catalysts, such as platinum nanoparticles on mesostructured silica, have also been developed, with the platinum species acting as catalytic active sites for alkene hydrosilylation. rhhz.net In some cases, isolated metal centers anchored on support materials, stabilized by hydroxyl groups, are considered active centers. nih.gov Mechanistic studies often involve the formation of metal-silyl intermediates within the catalytic cycle. nih.gov

Impact of Catalyst Selection on Reaction Selectivity and Efficiency

The selection of the catalyst has a significant impact on the selectivity and efficiency of this compound transformations. Different catalysts can favor different reaction pathways, leading to the formation of desired products with high selectivity.

For the disproportionation of this compound to silane and tetramethoxysilane, an alumina-supported KF catalyst has shown high activity. researchgate.net The use of KF/Al₂O₃ resulted in a 76% this compound conversion at a specific temperature. researchgate.net

In hydrosilylation reactions, the choice of catalyst dictates the regioselectivity and yield of the products. For instance, certain cobalt complexes have demonstrated high anti-Markovnikov selectivity in the hydrosilylation of alkoxy(vinyl)silanes with hydrosilanes. nih.gov Platinum-based catalysts like Karstedt's catalyst are known to be efficient for hydrosilylation, while rhodium binuclear precursors have shown higher selectivity towards mono-hydrosilylation products in certain reactions. researchgate.net The catalyst structure and the presence of specific ligands can influence the reaction pathway and the formation of regioisomers. researchgate.net

Catalyst efficiency is often evaluated by metrics such as conversion rate and turnover number (TON). Highly efficient catalysts enable reactions to proceed rapidly and with high product yields. rhhz.netnih.gov

Catalyst Regeneration and Deactivation Studies

Catalyst deactivation is a common challenge in catalytic processes, leading to a decrease in activity and selectivity over time. Understanding the deactivation mechanisms and developing effective regeneration strategies are crucial for the economic viability of these processes. kth.sescirp.orgchalmers.semdpi.com

Deactivation can occur through various mechanisms, including poisoning, coking, and sintering of the active sites. kth.sechalmers.se In the direct synthesis of this compound, the coagulation of the copper layer to metallic copper can lead to catalyst deactivation. mdpi.com

Studies on catalyst deactivation involve analyzing the changes in catalyst structure and composition after use. Techniques like XPS and IR spectroscopy can be employed to characterize the deactivated catalyst. researchgate.netresearchgate.net For example, potassium leaching has been identified as a cause of deactivation in some catalysts used for this compound disproportionation. researchgate.net

Catalyst regeneration aims to restore the activity of the deactivated catalyst. Various regeneration techniques exist, such as calcination, washing with solvents, and treatment with specific gas compositions. researchgate.netscirp.orgchalmers.se The effectiveness of regeneration depends on the deactivation mechanism. For instance, calcination can be effective in removing carbonaceous deposits. scirp.orgchalmers.se Studies have shown that regeneration processes can significantly improve the catalytic activity of deactivated catalysts. scirp.org The regeneration conditions, such as temperature and atmosphere, can influence the extent of activity recovery. researchgate.net

This compound (TMS), an organosilicon compound with the chemical formula HSi(OCH₃)₃, serves as a fundamental building block in materials science and engineering, particularly in the creation of advanced hybrid organic-inorganic materials and the modification of substrate surfaces nih.govnih.govfishersci.dk. Its unique structure, featuring both hydrolyzable alkoxy groups and a reactive silicon-hydrogen bond, enables its participation in a variety of chemical reactions, including hydrolysis, condensation, copolymerization, and polycondensation nih.gov. These versatile reaction pathways allow for the incorporation of this compound into diverse material systems, leading to enhanced or novel properties.

Advanced Applications of Trimethoxysilane in Materials Science and Engineering

Surface Modification and Functionalization of Substrates

Functionalization of Nanoparticles and Nanomaterials (e.g., Silica (B1680970), ZnO, Halloysite (B83129) Nanotubes)

Trimethoxysilane (B1233946) derivatives are frequently used for the surface functionalization of nanoparticles and nanomaterials, tailoring their surface properties for specific applications. This modification typically involves the reaction of the silane's hydrolyzable alkoxy groups with hydroxyl groups present on the nanoparticle surface, forming stable siloxane bonds (Si-O-Si).

Silica nanoparticles, with their abundant surface silanol (B1196071) (Si-OH) groups, are readily functionalized by this compound derivatives. For instance, (3-glycidyloxypropyl)this compound (GPTMS) has been used to modify silica nanoparticles, introducing epoxy functional groups that can be further reacted nih.gov. Another example is the modification of silica nanoparticles with methyl trimethoxy silane (B1218182) (MTMS) and 3-aminopropyltriethoxysilane (B1664141) (APTES) to impart hydrophobic and hydrophilic characteristics, respectively rsc.org. This surface modification influences particle-particle and particle-medium interactions, impacting the properties of materials like shear thickening fluids rsc.org.

ZnO nanoparticles have also been functionalized using silanes. Modification of ZnO nanoparticles with 3-glycidyloxy-propyl-trimethoxysilane (GPTMS) has been investigated to improve their dispersion and integration into polymer matrices, leading to enhanced mechanical and thermal properties of hybrid materials nih.gov. (3-aminopropyl)triethoxysilane (APTES) has been used to functionalize ZnO nanoparticles for applications in gas adsorption, where the amine groups provide affinity for gases like CO2. mdpi.comnih.gov

Halloysite nanotubes (HNTs), a naturally occurring clay mineral with a tubular structure, can be functionalized on their inner and outer surfaces. (3-Glycidyloxy propyl) trimethoxy silane has been used to modify HNTs, introducing epoxide groups for subsequent reactions urfu.ru. Grafting of (3-chloropropyl)this compound (CPTMS) onto the HNT surface has also been explored to improve their dispersion characteristics and interaction with hydrophobic polymers mdpi.com. The degree of grafting can be influenced by the solvent used in the modification process mdpi.com.

Surface Engineering for Enhanced Adhesion and Compatibility

This compound compounds are effective coupling agents used to enhance adhesion between dissimilar materials, particularly between inorganic substrates and organic polymers. They act as molecular bridges, forming chemical bonds with both surfaces. The hydrolyzable alkoxy groups react with hydroxyl groups on inorganic surfaces (like metals, glass, or ceramics), while the organic functional group on the silane can interact or react with the organic matrix.

(3-Isocyanatopropyl)this compound, for example, is used as a coupling agent and adhesion promoter in adhesives and sealants, improving the bond strength between substrates such as metals, glass, ceramics, and plastics entrepreneur-cn.com. It can also be employed as a surface modifier to enhance the adhesion and compatibility of coatings and paints with the substrate entrepreneur-cn.com.

In composite materials, silane coupling agents, including this compound derivatives, are widely used to improve the compatibility between fibers (such as glass or natural fibers) and polymer matrices scirp.org. This leads to enhanced interfacial adhesion, which is crucial for the mechanical performance of the composite scirp.org.

Development of Protective Coatings (e.g., Anti-Corrosion)

This compound-based formulations are utilized in the development of protective coatings, particularly for corrosion prevention on metal surfaces. These coatings can act as barriers, isolating the metal from corrosive environments. Silane-based coatings can be applied to various metal substrates, including aluminum, steel, and galvanized steel google.com.

For instance, a mixture containing 3-glycidoxypropylthis compound (B1200068) has been used in the development of corrosion-resistant coatings for aluminum alloys google.com. These coatings can exhibit performance comparable to traditional chrome-based conversion coatings, offering a more environmentally friendly alternative google.com. Silane coating materials synthesized via the sol-gel method using 3-glycidyloxypropyl this compound as a precursor and (3-aminopropyl) this compound as a cross-linking agent have shown high corrosion resistance on mild steel substrates researchgate.netmdpi.com.

Interfacial Reinforcement in Composite Materials

This compound derivatives play a significant role in reinforcing the interface between the constituent phases in composite materials, leading to improved mechanical properties. By modifying the surface of reinforcing fillers or fibers, silanes enhance their compatibility and adhesion with the polymer matrix.

In carbon fiber-reinforced polymer composites (CFRPs), the mechanical properties are highly dependent on the interfacial interaction between the carbon fibers and the polymer matrix mdpi.comresearchgate.net. Surface treatment of carbon fibers with silane coupling agents, such as [3-(2-aminoethyl)aminopropyl]this compound, has been shown to increase the interlaminar shear strength (ILSS) and tensile strength of CFRPs mdpi.com. This improvement is attributed to enhanced interfacial interactions facilitating better penetration of the polymer matrix into the fiber structure mdpi.com.

Similarly, in natural fiber-reinforced composites, silane modification of lignocellulosic fibers improves their compatibility with hydrophobic polymer matrices, leading to enhanced interfacial adhesion and mechanical performance nih.govscielo.br. The silane forms a bridge between the hydrophilic fiber surface and the hydrophobic polymer chain through chemical and physical interactions nih.gov.

Chemical Modification of Lignocellulosic Substrates (e.g., Wood, Cellulose)

Lignocellulosic materials like wood and cellulose (B213188) contain a large number of hydroxyl groups, which contribute to their hydrophilic nature and can limit their application in certain environments publisherspanel.com. Chemical modification with silanes can alter the surface properties of these materials, improving their hydrophobicity, dimensional stability, and compatibility with hydrophobic polymers.

[3-(2-aminoethylamino)propyl]this compound has demonstrated reactivity with both cellulose and pine wood, with a higher reactivity observed towards cellulose publisherspanel.com. This reaction incorporates silicon and nitrogen into the structure of the lignocellulosic material, indicating the presence of the silane molecule publisherspanel.com. Silane modification of cellulose fibers has been explored to improve their properties for use in wood adhesives, enhancing bonding strength and thermal stability scirp.org. The silane reacts with the hydroxyl groups on the cellulose surface, forming covalent bonds scirp.org.

Modification of lignocellulosic fillers with silanes like n-propyltriethoxysilane, vinyltriethoxysilane, and 3,3′-tetrathiobis(propyl-triethoxysilane) has been shown to increase their hydrophobicity and thermal stability nih.gov.

Role as Precursors in Polymer and Advanced Material Synthesis

Precursors for Polysiloxanes and Silsesquioxanes

This compound compounds serve as key precursors in the synthesis of polysiloxanes and silsesquioxanes. These silicon-based polymers and oligomers possess unique properties, including thermal stability, chemical inertness, and flexibility, making them valuable in diverse applications.

Polysiloxanes are typically synthesized through the hydrolysis and condensation of alkoxysilane precursors, such as this compound derivatives researchgate.netmdpi.com. This process forms a siloxane backbone (-Si-O-Si-) with organic functional groups attached to the silicon atoms mdpi.com. The properties of the resulting polysiloxane can be tailored by selecting different organofunctional silanes google.com. Trimethoxymethylsilane, for instance, is used as a precursor for silica-based materials and as a crosslinker in polysiloxane synthesis sigmaaldrich.com.

Integration into Silane-Modified Polyurethane (SPUR) Systems

This compound plays a significant role in the development of silane-modified polyurethane (SPUR) systems. Silane-terminated polymers, including those with polyurethane backbones (SPUR), can be designed with silicon-containing hydrolyzable terminal groups, such as methoxy (B1213986) groups derived from this compound. google.com These groups are capable of undergoing hydrolysis and subsequent polymerization in the presence of moisture, leading to the curing of the material. google.com

The integration of this compound into polyurethane systems can be achieved through various synthetic routes. One approach involves the synthesis of silanated intermediates, such as silanated castor oil (SiCO), by reacting castor oil with this compound. acs.org This SiCO can then be utilized to prepare biobased waterborne polyurethanes (SiCO-WPU). acs.org Studies have shown that the inclusion of SiCO can significantly impact the properties of the resulting polyurethane films and treated fabrics. For instance, in one study, increasing the SiCO content to 19.92% in a SiCO-WPU film increased the water contact angle from 74.8° to 95.8°. acs.org When applied to polyamide fabric, this formulation achieved a contact angle of 138.5° and a water repellency rating of level 4. acs.org

Another method involves the use of isocyanate trimethoxy silane to end-cap polyols, resulting in silylated polyurethane resins. mdpi.com These resins can form the basis of two-component adhesive systems, often combined with components like epoxy resin and a catalyst, which undergo hardening during curing. mdpi.com

Epoxy-functional silanes derived from this compound, such as (3-glycidyloxypropyl)this compound (commonly known as GPTMS or Silquest A-187), are also widely used as adhesion promoters in various polymer systems, including SPUR+ prepolymers, urethanes, epoxies, polysulfides, silicones, and acrylics. atamanchemicals.comatamanchemicals.com The epoxy functionality of these silanes allows them to react with various organic functions, while the trimethoxy silane group bonds to inorganic substrates, providing excellent wet and dry adhesion and a rapid hydrolysis rate. atamanchemicals.comatamanchemicals.com This dual reactivity enhances bonding between organic polymers and inorganic fillers or substrates. atamanchemicals.com

Silane-modified resins, including those terminated with this compound, are particularly valued in sealant applications due to their moisture-curing capability without the generation of bubbles, which is a drawback of some other curing systems like NCO-terminated resins that release carbon dioxide upon reaction with water. google.com This bubble-free curing process contributes to improved mechanical properties, enhanced ultraviolet resistance, and high weather resistance in the cured material. google.com this compound-terminated silane-modified resins based on high molecular weight polyether are noted for their moderate viscosity, high activity, absence of free isocyanate, lack of solvent, and excellent bonding performance in sealants and adhesives. made-in-china.com

Tailoring Material Properties through Precursor Design and Co-condensation

This compound and its derivatives are key components in the design and synthesis of hybrid materials with tailored properties through co-condensation processes. The co-condensation strategy involves the simultaneous hydrolysis and condensation of an inorganic precursor, typically a tetraalkoxysilane like tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), with an organosilane. nih.govmdpi.com This method ensures a homogeneous distribution of organic moieties throughout the resulting silica matrix. nih.gov

The ability to modulate the properties of hybrid materials, such as silica hybrid xerogels, lies in the careful selection of the organosilane precursor and control over its molar ratio relative to the inorganic precursor. nih.govdntb.gov.ua This allows for the design of materials with specific porosity and surface chemistry. nih.govdntb.gov.ua For instance, co-condensation of TEOS with different organoalkoxide precursors, including those derived from this compound or having similar trialkoxy functionality, can significantly influence the microstructure, specific surface area, degree of condensation, and surface charge of the resulting functional silica hybrid particles. rsc.org

Furthermore, the proportion of the organic precursor in the co-condensation reaction can influence the textural properties of the hybrid material. Studies have indicated that increasing the content of the organic precursor can lead to a decrease in mesoporosity and specific surface area, along with a narrower pore size distribution. mdpi.com

Advanced techniques like site-selective delayed co-condensation approaches have been developed to create more complex hybrid nanoparticles, such as bi-functional mesoporous silica nanoparticles (MSNs). uni-muenchen.de This strategy allows for the selective functionalization of the interior and exterior surfaces with different organic moieties, enabling the design of materials with tailor-made properties for specific applications, including controlled drug delivery. uni-muenchen.de

Catalytic Applications of this compound Derivatives

This compound derivatives are widely employed in catalytic applications, primarily through their use in functionalizing support materials and in the creation of nanocatalysts. The ability of this compound to form hydrolyzable siloxane bonds and its reactive Si-H bond make it a valuable precursor for synthesizing organosilanes used to modify surfaces and create hybrid catalytic systems. wikipedia.org

Nanocatalysis Using Functionalized Silanes

Functionalized nanoparticles, often modified with organo-silanes derived from precursors like this compound, are increasingly used in nanocatalysis. The functionalization of the silica surfaces of nanoparticles using organo-silanes is a common approach, although it is highly sensitive to reaction conditions. scirp.org

A notable example is the use of (3-mercaptopropyl)this compound (B106455) (MPTMS) to functionalize silica-coated nanoparticles with propyl-sulfonic acid groups. scirp.org This functionalization process typically involves the hydrolysis of MPTMS, yielding hydrolyzates or alkyl-silanols, followed by their condensation onto the silica surface through the formation of silicon-oxygen bonds with surface hydroxyl groups. scirp.org Neighboring silanol groups can also crosslink, enhancing the stability of the functionalized layer. scirp.org These propyl-sulfonic acid-functionalized nanoparticles have demonstrated catalytic activity in reactions such as the hydrolysis of cellobiose, achieving significantly higher conversions compared to control reactions without the catalyst. scirp.org

This compound derivatives are also used to anchor catalytically active species onto nanoparticles. For instance, silane monomers functionalized with amine groups can be attached to the surface of magnetite nanoparticles via a condensation reaction between the this compound groups and hydroxyl groups on the nanoparticle surface. mdpi.com These functionalized magnetic nanoparticles can serve as magnetically separable base catalysts. mdpi.com

In another application, a heterogeneous organic–inorganic hybrid nanocatalyst was synthesized by covalently functionalizing nano-γ-Al₂O₃. researchgate.net This was achieved by anchoring 3-chloropropyl-trimethoxysilane onto the alumina (B75360) surface, followed by reaction with 1,1,3,3-tetramethylguanidine (B143053) (TMG). researchgate.net This synthesized nanocatalyst exhibited high catalytic activity and reusability in the four-component synthesis of pyrazolopyranopyrimidine derivatives. researchgate.net

Functionalized magnetic particles modified with silane derivatives can also act as effective adsorbents, which is related to catalytic processes involving separation and recovery. For example, chitosan-functionalized natural magnetic particles coated with silica and modified with (3-chloropropyl)this compound (CPTMS) have been explored as stable magnetic adsorbents for gold(III) ions. researchgate.net In this context, CPTMS functions as a coupling agent to facilitate interactions with other components of the material. researchgate.net

Support Materials in Heterogeneous Catalysis

Silica and other mesoporous materials are widely used as support materials in heterogeneous catalysis due to their high surface area, thermal stability, and mechanical strength. rsc.orgredalyc.orgunirc.it this compound derivatives play a crucial role in modifying these supports to immobilize catalytic species.

Organosilanes, often synthesized from precursors like this compound, are used to functionalize the surface of silica supports with various donor moieties. rsc.org These functionalized silica materials can then be used to support metal complexes, such as palladium complexes, which are active in various organic transformations, including cross-coupling reactions. rsc.org The surface functionalization provides anchoring points for the metal catalysts, allowing for the creation of heterogeneous catalysts that combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation and reusability). rsc.orgunirc.it

The functionalization of silica supports using organo-silanes is a key step in preparing supported heterogeneous catalysts. For example, a supported copper catalyst on 3D-silica functionalized by amino groups was prepared via the surface functionalization of a 3D-printing silica support using (3-aminopropyl)this compound (APTS). mdpi.com This material was then successfully employed as a heterogeneous catalyst for azide–alkyne cycloaddition reactions. mdpi.com

Magnetite nanoparticles are also utilized as catalytic supports, offering the additional benefit of magnetic separability, which simplifies catalyst recovery from the reaction mixture. unirc.it Silane monomers functionalized with different amine groups can be copolymerized with tetraethoxysilane in the presence of magnetite nanoparticles through a sol-gel process to prepare heterogeneous catalysts. mdpi.com This method allows for the incorporation of catalytic functionalities within a robust, magnetically separable support structure. mdpi.com

The effectiveness of these supported catalysts is influenced by the nature of the functionalization and the interaction between the catalytic species and the modified support. Research in this area focuses on designing functionalized supports that enhance catalyst dispersion, stability, activity, and recyclability.

Advanced Characterization and Spectroscopic Analysis of Trimethoxysilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the local chemical environment of atomic nuclei, making it a powerful technique for studying the transformation of trimethoxysilane (B1233946).

Solution-State NMR (¹H, ¹³C, ²⁹Si) for Reaction Monitoring and Species Identification

Solution-state NMR is instrumental for in-situ monitoring of the hydrolysis and condensation of this compound in real-time.

¹H NMR: Proton NMR is particularly useful for tracking the consumption of methoxy (B1213986) groups (-OCH₃) and the formation of methanol (B129727) (CH₃OH), a byproduct of hydrolysis. The methoxy protons of the parent this compound typically appear as a sharp singlet. As hydrolysis proceeds, the intensity of this peak decreases, while a new singlet corresponding to the methyl protons of methanol emerges. This allows for a quantitative assessment of the extent of hydrolysis over time. For instance, in the study of 3-(methacryloxypropyl)-trimethoxysilane, the chemical shift of the methoxy group at 3.577 ppm was observed to continuously decrease as the condensation reaction progressed. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon backbone of the silane (B1218182) and the fate of the methoxy carbons. Changes in the chemical shift of the carbon atom bonded to silicon can indicate different stages of hydrolysis and condensation.

²⁹Si NMR: Silicon-29 NMR is arguably the most informative technique for studying silane chemistry. It can directly probe the silicon environment and distinguish between the starting silane, various hydrolyzed intermediates (silanols), and different condensed species. The chemical shifts are sensitive to the number of bridging oxygen atoms (-OSi) attached to the silicon atom. This is often described using "T" notation for trifunctional silanes like this compound, where T⁰ represents the unreacted silane, T¹ a species with one Si-O-Si linkage, T² a species with two, and T³ a fully condensed silicon atom in a three-dimensional network. The electronic environment around the silicon atom, influenced by the organic substituent, also significantly affects the chemical shift. For example, electron-donating alkyl groups tend to shift the resonance to a higher field (less negative ppm values). unavarra.es

Research on methylthis compound (B3422404) (MTMS) has demonstrated the utility of ²⁹Si NMR in tracking the evolution of different silicon species during sol-gel processes. The chemical shifts provide a detailed picture of the reaction kinetics and pathway. rsc.org

| Species Notation | Structure | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | CH₃Si(OCH₃)₃ | -40 to -42 |

| T¹ | CH₃Si(OCH₃)₂(OSi) | -48 to -52 |

| T² | CH₃Si(OCH₃)(OSi)₂ | -57 to -61 |

| T³ | CH₃Si(OSi)₃ | -65 to -70 |

Solid-State Magic Angle Spinning (MAS) NMR (²⁹Si, ¹³C) for Material Structure Elucidation

Once the this compound-based system has formed a solid material (e.g., a coating, a xerogel, or a functionalized surface), solid-state NMR becomes the primary tool for structural characterization. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra in solid samples.

²⁹Si MAS NMR: This technique is crucial for determining the degree of condensation and the nature of the silicon-oxygen network in the final material. Similar to solution-state ²⁹Si NMR, the Tⁿ notation is used to quantify the relative proportions of silicon atoms with different numbers of siloxane bridges. This provides a direct measure of the cross-linking density. rsc.org Furthermore, when this compound is grafted onto a silica (B1680970) surface, ²⁹Si MAS NMR can distinguish between the T sites of the grafted silane and the Q sites of the silica substrate (where Qⁿ represents a silicon atom bonded to n other silicon atoms via oxygen bridges). Studies on the reaction of methylthis compound with zeolite surfaces have utilized ²⁹Si MAS NMR to identify the formation of siloxane bridges to the zeolite framework. uni-muenchen.de

¹³C MAS NMR: This provides information on the structure and integrity of the organic functional group attached to the silicon atom in the solid state. It can confirm that the organic moiety has remained intact during the curing process and can also reveal information about the local environment and mobility of the organic chain.

| Site Notation | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T¹ | Organosilane with one siloxane bond | -48 to -52 |

| T² | Organosilane with two siloxane bonds | -57 to -61 |

| T³ | Organosilane with three siloxane bonds (fully condensed) | -65 to -70 |

| Q² | Silica with two siloxane bonds (e.g., geminal silanols) | -90 to -94 |

| Q³ | Silica with three siloxane bonds (e.g., single silanols) | -99 to -103 |

| Q⁴ | Silica with four siloxane bonds (fully condensed) | -108 to -112 |

NMR Diffusometry for Surface Coverage and Grafting Quantification

NMR diffusometry, particularly Diffusion-Ordered Spectroscopy (DOSY), is a powerful technique for distinguishing between molecules that are covalently bound to a surface and those that are merely physisorbed or free in solution. The technique separates NMR signals based on the diffusion coefficient of the molecules.

In the context of this compound systems, DOSY can be used to confirm the successful grafting of silane molecules onto nanoparticles or surfaces. Molecules that are covalently attached to a large, slowly diffusing object (like a nanoparticle) will exhibit a much smaller diffusion coefficient compared to free, unreacted silane molecules in the solution. By measuring the diffusion coefficients of the characteristic peaks of the silane, one can quantify the extent of grafting. For example, a study on silica nanoparticles successfully used DOSY experiments to prove the covalent grafting of organic molecules by showing that the diffusion coefficient of the grafted molecules was identical to that of the nanoparticle itself. mdpi.com This methodology is directly applicable to quantifying the surface coverage and grafting efficiency of this compound on various substrates.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are highly sensitive to the presence of specific functional groups and changes in chemical bonding, making them ideal for monitoring the chemical transformations of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progression

FTIR spectroscopy is widely used to follow the hydrolysis and condensation of this compound. The progress of the reaction can be monitored by observing the disappearance of reactant bands and the appearance of product bands.

Key vibrational modes that are monitored include:

Si-O-CH₃ bonds: The asymmetric stretching vibrations of these bonds in the unhydrolyzed silane are typically observed in the 1080-1190 cm⁻¹ region. The disappearance of these bands is a clear indicator of hydrolysis.

Si-OH bonds: The formation of silanol (B1196071) groups through hydrolysis gives rise to a broad absorption band in the 3200-3700 cm⁻¹ range (O-H stretching) and a sharper band around 880-940 cm⁻¹ (Si-OH stretching).

Si-O-Si bonds: As condensation proceeds, strong absorption bands corresponding to the asymmetric stretching of siloxane bonds appear. These are typically found in the 1000-1130 cm⁻¹ region. The exact position can distinguish between linear (around 1107 cm⁻¹) and cyclic (around 1013 cm⁻¹) siloxane structures. researchgate.net

C-H bonds: The stretching and bending vibrations of the methyl groups (around 2945 cm⁻¹ and 2840 cm⁻¹) can also be monitored. researchgate.net

Studies on aminosilanes have effectively used FTIR to determine the point at which hydrolysis is complete and to follow the subsequent self-condensation in different media. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~3200-3700 | O-H stretch (in Si-OH and H₂O) | Indicates hydrolysis and presence of water |

| ~2945, ~2840 | C-H stretch (in -OCH₃) | Decreases as hydrolysis proceeds |

| ~1190, ~1080 | Si-O-C stretch | Disappearance indicates consumption of methoxy groups |

| ~1000-1130 | Si-O-Si asymmetric stretch | Formation indicates condensation |

| ~880-940 | Si-OH stretch | Formation indicates hydrolysis |

Raman Spectroscopy for In Situ Hydrolysis and Condensation Studies

Raman spectroscopy is highly complementary to FTIR. Because water is a weak Raman scatterer, this technique is particularly well-suited for studying hydrolysis reactions in aqueous solutions without overwhelming interference from the solvent. It is a powerful tool for real-time, in-situ monitoring of sol-gel processes.

Key Raman signatures in this compound systems include:

Si-(O-CH₃)₃ vibrations: The unhydrolyzed this compound group exhibits strong, characteristic peaks. For example, a doublet around 611-641 cm⁻¹ is often assigned to the symmetric and asymmetric stretching of the Si(OCH₃)₃ group. The intensity of these peaks is directly proportional to the concentration of unhydrolyzed silane. wat.edu.pl

Si-OH vibrations: The formation of silanols can be monitored by the appearance of a band around 925 cm⁻¹. researchgate.net

Si-O-Si vibrations: The formation of siloxane rings during condensation gives rise to characteristic bands, such as the "D1" band around 490-500 cm⁻¹, which is attributed to the breathing mode of four-membered siloxane rings. researchgate.net

Simultaneous in-situ studies combining Raman, IR, and NMR have shown that Raman spectroscopy provides the most comprehensive information regarding the hydrolysis phase, while NMR is superior for tracking the condensation phase. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~610-645 | Si-(OCH₃)₃ stretch | Disappearance indicates hydrolysis |

| ~790 | Si-O-Si vibrations | Indicates condensation |

| ~925 | Si-OH vibrations | Indicates hydrolysis has occurred |

| ~490-510 | Siloxane ring breathing (D1 band) | Indicates formation of cyclic condensed species |

Sum Frequency Generation (SF sezione 2) Spectroscopy for Surface Monolayer Characterization